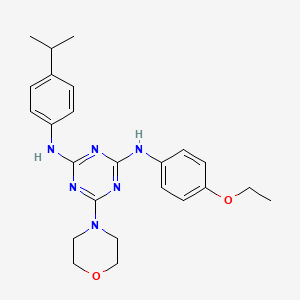

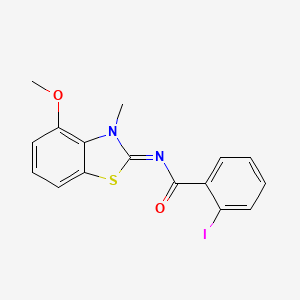

![molecular formula C14H15N3O B2668238 5-Benzyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepin-6(5H)-one CAS No. 1934870-46-8](/img/structure/B2668238.png)

5-Benzyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepin-6(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Benzyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepin-6(5H)-one, also known as 5-Benzylpyrazolo[1,5-a][1,4]diazepin-6(5H)-one, is a heterocyclic compound with a wide range of applications in the field of scientific research. It is a versatile molecule that has been used in organic synthesis, as a ligand in coordination chemistry, and in the synthesis of other heterocyclic compounds. 5-Benzylpyrazolo[1,5-a][1,4]diazepin-6(5H)-one has also been used in the study of drug metabolism and pharmacological action, as well as in the development of novel therapeutic agents.

Applications De Recherche Scientifique

Psychotropic Activity and Anesthetic Potential

A study by Dewald, Lobbestael, and Butler (1977) synthesized and screened a series of pyrazolodiazepinones, similar in structure to 5-Benzyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepin-6(5H)-one, for psychotropic activity. They found these compounds exhibited strong central nervous system (CNS) effects akin to diazepam, suggesting potential as antianxiety and anticonvulsant agents. One compound, in particular, showed promise in clinical studies as part of a new animal anesthetic, Tilazol (Dewald, Lobbestael, & Butler, 1977).

Novel Synthetic Approaches

Jaramillo-Gómez et al. (2011) reported on the tin-free synthesis of novel benzopyrazolodiazepinones, using a strategy that could potentially be applied to synthesize derivatives of this compound. This method involves intra-molecular alkylation of α-alkylcarbonyl radicals, offering a new pathway for creating psychotropic compounds (Jaramillo-Gómez et al., 2011).

Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones

Dzedulionytė et al. (2022) introduced a general approach for synthesizing tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one derivatives. Their method highlights a regioselective strategy for synthesizing these compounds from accessible precursors, potentially extending to the synthesis of this compound derivatives for varied scientific applications (Dzedulionytė et al., 2022).

Interaction with Benzodiazepine Receptors

Baraldi et al. (1985) explored compounds structurally related to this compound for their ability to bind to benzodiazepine receptors. Their findings suggest that modifications to the pyrazolodiazepinone structure can significantly influence binding affinity and efficacy at these receptors, potentially offering new insights into the design of anxiolytic and anticonvulsant drugs (Baraldi et al., 1985).

Propriétés

IUPAC Name |

5-benzyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O/c18-14-7-9-17-13(6-8-15-17)11-16(14)10-12-4-2-1-3-5-12/h1-6,8H,7,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNFYEECRWZPUEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC=N2)CN(C1=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

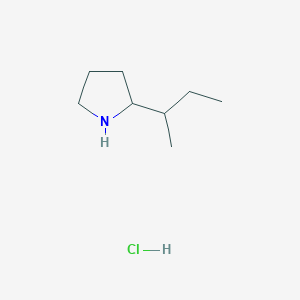

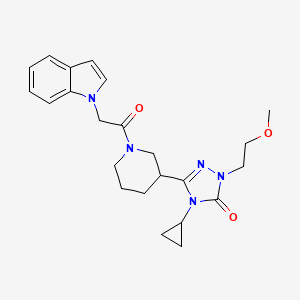

![3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-fluorophenyl)propanamide](/img/structure/B2668155.png)

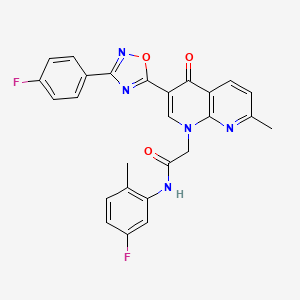

![Ethyl 2-imino-2-oxo-2lambda6-thiabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride](/img/structure/B2668156.png)

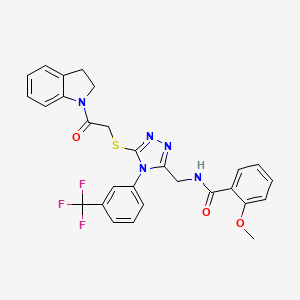

![3-Methyl-6-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2668158.png)

![methyl 2-(2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2668161.png)

![1,5-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B2668166.png)

![[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl][4-(4-methylphenyl)piperazin-1-yl]methanone](/img/structure/B2668171.png)

![2-[[1-(Quinoxaline-6-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2668172.png)

![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-Chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoyl-methylamino]propanoate](/img/structure/B2668176.png)